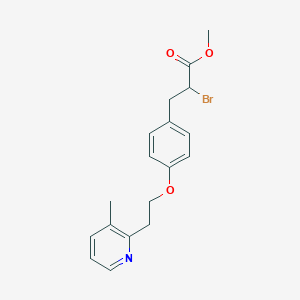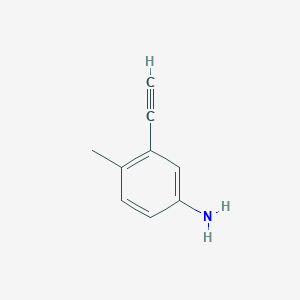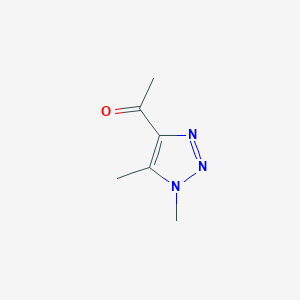
Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate is a chemical compound with the molecular formula C18H20BrNO3 and a molecular weight of 378.26 g/mol . This compound is used as an intermediate in the synthesis of various biologically active molecules, particularly in the development of antidiabetic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate typically involves the bromination of a suitable precursor followed by esterification. One common method involves the reaction of 3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoic acid with bromine in the presence of a catalyst to introduce the bromine atom at the 2-position. This is followed by esterification with methanol to form the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate is used in various scientific research applications:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the development of antidiabetic drugs.
Industry: In the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate involves its interaction with specific molecular targets. In the context of antidiabetic agents, it acts on the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, modulating glucose and lipid metabolism .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-3-(4-bromo-phenyl)-propionate: Similar structure but with a different substitution pattern.
Methyl 2-bromo-3-(4-(2-(2-methylpyridin-2-yl)ethoxy)phenyl)propanoate: Similar structure with a different pyridine substitution.
Uniqueness
Methyl 2-bromo-3-(4-(2-(3-methylpyridin-2-yl)ethoxy)phenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of antidiabetic agents highlights its importance in medicinal chemistry .
Properties
IUPAC Name |
methyl 2-bromo-3-[4-[2-(3-methylpyridin-2-yl)ethoxy]phenyl]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO3/c1-13-4-3-10-20-17(13)9-11-23-15-7-5-14(6-8-15)12-16(19)18(21)22-2/h3-8,10,16H,9,11-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYTOLXHGGFADEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CCOC2=CC=C(C=C2)CC(C(=O)OC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163795 |
Source


|
| Record name | Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105355-28-0 |
Source


|
| Record name | Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105355-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl α-bromo-4-[2-(3-methyl-2-pyridinyl)ethoxy]benzenepropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701163795 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)

![(3b,5b,15a,16a)-15,16-Dihydro-3,5-dihydroxy-3'H-cycloprop[15,16]androsta-6,15-dien-17-one](/img/structure/B124985.png)

![Benzo[b]thiophene-3-methanol, 7-chloro-](/img/structure/B124999.png)
![(4aS)-4a-ethyl-2,3,4,5,6,7-hexahydrocyclopenta[b]pyridine](/img/structure/B125005.png)

![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)

